(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
(Z)-N-(3-Allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide is a benzothiazole-derived compound featuring a planar thiazole core substituted with an allyl group at position 3, a methoxy group at position 4, and a pivalamide (2,2-dimethylpropanamide) moiety attached via an imine linkage. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-6-10-18-13-11(20-5)8-7-9-12(13)21-15(18)17-14(19)16(2,3)4/h6-9H,1,10H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKQZOVWLKQPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a key target for antiviral therapies.
Mode of Action
The compound interacts with the allosteric center of the RT enzyme , leading to inhibition of the enzyme’s activity. This interaction is believed to be stable, which contributes to the compound’s potent inhibitory action.
Biochemical Pathways
The inhibition of the RT enzyme disrupts the HIV-1 replication cycle . By preventing the transcription of viral RNA into DNA, the compound effectively halts the production of new virus particles.
Biological Activity
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the structural characteristics, synthesis, and biological activity of this compound, supported by relevant data and case studies.
Structural Characteristics
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of an allyl group and multiple methoxy substitutions enhances its solubility and reactivity, suggesting potential pharmacological applications. The ylidene functional group may also influence the compound's interaction with biological targets.
Synthesis Methods
Synthesis of this compound can be achieved through various organic reactions such as:
- Knoevenagel Condensation : This method is often used to create compounds with carbon-carbon double bonds.
- Molecular Hybridization Techniques : Combining different molecular frameworks to enhance biological activity.
Biological Activity
Research on similar benzothiazole derivatives has shown promising results in various biological assays. Here are some key findings related to the biological activity of this compound:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. For instance, benzothiazole derivatives have been reported to inhibit the growth of pathogenic bacteria and fungi.
- Anticancer Potential : Studies indicate that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.
- Anti-inflammatory Properties : Some derivatives have shown effectiveness in reducing inflammation, which could be beneficial in treating inflammatory diseases.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methoxybenzo[d]thiazole | Benzo[d]thiazole core | Antibacterial | Lacks methoxy substitutions |
| N-(4-Methoxyphenyl)benzamide | Aromatic amide | Anticancer | Simple aromatic structure |
| 2-Allylphenol | Allyl group present | Antifungal | Lacks thiazole moiety |
| 5-Methoxy-N-(phenyl)thiophene-2-carboxamide | Thiophene instead of thiazole | Anti-inflammatory | Different heterocycle |
Case Studies
Recent studies have highlighted the synthesis and evaluation of benzothiazole derivatives for their anti-tubercular activity. For example:
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound’s key differentiator is its pivalamide group, a bulky tertiary alkylamide, which contrasts with analogs bearing smaller or more polar substituents. Below is a comparative analysis of its structural and physicochemical properties against similar compounds:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in 4-cyanobenzamide) may enhance binding to aromatic receptors via dipole interactions, whereas the methoxy group in the target compound offers electron-donating properties .
- Solubility: Analogs with polar substituents (e.g., hydroxypropoxy in ) exhibit higher aqueous solubility, whereas the hydrophobic pivalamide may limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
